Dipropyl disulfide
Overview
Description
Mechanism of Action
Target of Action
Dipropyl disulfide, also known as Propyl disulfide, is a compound that primarily targets reactive oxygen species (ROS) in cells . It acts as an efficient scavenger of ROS, which are chemically reactive molecules containing oxygen that can cause significant damage to cell structures .
Mode of Action
This compound interacts with its targets by preventing oxidative DNA damage caused by harmful compounds such as N-nitrosopiperidine (NPIP) and N-nitrosodibutylamine (NDBA) . This interaction results in a decrease in the levels of ROS in cells, thereby reducing oxidative stress .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to oxidative stress. By scavenging ROS, this compound can prevent the oxidative damage to cellular components, including lipids, proteins, and DNA . This action can potentially influence various downstream effects, such as the prevention of cellular damage, inflammation, and diseases associated with oxidative stress .
Pharmacokinetics
Its molecular weight of 150305 suggests that it may be absorbed and distributed in the body
Result of Action
The primary result of this compound’s action is the reduction of oxidative stress in cells . By scavenging ROS, it can prevent oxidative damage to cellular components, potentially leading to a decrease in inflammation and the prevention of diseases associated with oxidative stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the processing conditions can affect the structure of organosulfides, including this compound . Additionally, the presence of other compounds can influence the interactions of this compound with its targets
Biochemical Analysis
Biochemical Properties
Dipropyl disulfide plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to act as an efficient scavenger of reactive oxygen species (ROS) at lower concentrations in both HL-60 and HepG2 cells . This property is significant as it helps in preventing oxidative DNA damage caused by compounds such as N-nitrosopiperidine and N-nitrosodibutylamine . Additionally, this compound interacts with various biomolecules, including enzymes involved in the oxidative stress response, thereby contributing to cellular protection mechanisms.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In fresh onion leaves, the concentration of this compound is significantly higher compared to Welsh onion leaves . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to prevent oxidative DNA damage in HL-60 and HepG2 cells, highlighting its role in maintaining cellular integrity under oxidative stress conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with reactive oxygen species and its role in enzyme inhibition or activation. This compound acts as a scavenger of ROS, thereby preventing oxidative damage to DNA and other cellular components . This compound also interacts with enzymes involved in the oxidative stress response, modulating their activity to enhance cellular protection. Additionally, this compound may influence gene expression by affecting transcription factors and signaling pathways associated with oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its efficacy and impact on cellular function. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular processes, particularly in the context of oxidative stress response .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively scavenge reactive oxygen species and prevent oxidative damage . At higher doses, there may be threshold effects, and the compound could potentially exhibit toxic or adverse effects. Studies in animal models have highlighted the importance of optimizing the dosage to achieve the desired protective effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of sulfur-containing compounds. It interacts with enzymes and cofactors involved in the oxidative stress response and detoxification processes . The metabolic flux of this compound can influence the levels of metabolites and contribute to the overall cellular response to oxidative stress. Additionally, this compound is metabolized in the liver, where it is converted into other sulfur-containing compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity . The transport and distribution of this compound are crucial for its efficacy in scavenging reactive oxygen species and preventing oxidative damage.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is known to localize within the endoplasmic reticulum (ER) and other cellular compartments involved in protein folding and oxidative stress response . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is essential for its role in modulating cellular processes and protecting against oxidative damage.
Preparation Methods
Propyl disulfide can be synthesized through several methods:
Boiling and Reflux: Bromopropane and disodium disulfide are boiled and refluxed in propanol.
Iodine and Propanol: Propyl disulfide can also be prepared using iodine and propanol.
Sodium Propyl Sulfide: This method involves the reaction of iodopropane and sodium thiosulfate, followed by heating.
Oxidation of Propyl Mercaptan: Propyl mercaptan is oxidized with ceric ammonium nitrate at room temperature, yielding a high product yield.
Reaction with Sodium Thioate: n-Propyl bromide reacts with sodium thioate to form propyl disulfide.
Oxidation with Pyridine-Ethanol: Newly distilled n-propyl mercaptan is oxidized using pyridine-ethanol as a solvent.
Chemical Reactions Analysis
Propyl disulfide undergoes various chemical reactions:
Oxidation: Propyl disulfide can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: Propyl disulfide can participate in substitution reactions, particularly with halogens.
Disulfide Exchange: It can undergo disulfide exchange reactions, where disulfide bonds and free thiol groups trade places.
Common reagents and conditions used in these reactions include oxidizing agents like ceric ammonium nitrate, reducing agents like hydrogen gas, and solvents such as ethanol and pyridine . Major products formed from these reactions include sulfoxides, sulfones, and thiols .
Scientific Research Applications
Propyl disulfide has several scientific research applications:
Comparison with Similar Compounds
Propyl disulfide is similar to other organosulfur compounds such as:
Dimethyl Disulfide (C₂H₆S₂): Similar in structure but with methyl groups instead of propyl groups.
Diethyl Disulfide (C₄H₁₀S₂): Similar in structure but with ethyl groups instead of propyl groups.
Allyl Propyl Disulfide (C₆H₁₂S₂): Contains an allyl group in place of one of the propyl groups.
Propyl disulfide is unique due to its specific structure and the presence of propyl groups, which contribute to its distinct odor and chemical properties .
Properties
IUPAC Name |
1-(propyldisulfanyl)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S2/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVPFGSHPUPROW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022096 | |
Record name | Dipropyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellowish liquid with poor tenacity; pungent sulfur-like odour of onion or garlic, Colorless to pale yellow odorous liquid. | |
Record name | Dipropyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Propyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1107/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | DIPROPYL DISULFIDE | |
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URL | https://www.osha.gov/chemicaldata/518 | |
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Boiling Point |
193.00 to 195.00 °C. @ 760.00 mm Hg, 383 °F | |
Record name | Dipropyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | DIPROPYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/518 | |
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Flash Point |
151 °F | |
Record name | DIPROPYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/518 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
insoluble in water; soluble in ethyl alcohol and oil | |
Record name | Propyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1107/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.950-0.960 | |
Record name | Propyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1107/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
629-19-6 | |
Record name | Dipropyl disulfide | |
Source | CAS Common Chemistry | |
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Record name | n-Propyl disulfide | |
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Record name | Dipropyl disulfide | |
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Record name | Disulfide, dipropyl | |
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Record name | Dipropyl disulfide | |
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Record name | Dipropyl disulphide | |
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Record name | PROPYL DISULFIDE | |
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Record name | Dipropyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |
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Record name | DIPROPYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/518 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-85.6 °C, -122.1 °F | |
Record name | Dipropyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIPROPYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/518 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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